1,4,4-trimethylcyclohexane-1-carbonitrile

Lipophilicity XLogP3 ADME-Tox Prediction

1,4,4-trimethylcyclohexane-1-carbonitrile (CAS 1465736-03-1) is a saturated cycloaliphatic nitrile with the molecular formula C10H17N and a molecular weight of 151.25 g/mol. It is characterized by a quaternary carbon at position 1 bearing both the nitrile and a methyl group, along with a gem-dimethyl group at the 4-position, creating a distinct steric and electronic environment around the reactive nitrile.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 1465736-03-1
Cat. No. B6616330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,4-trimethylcyclohexane-1-carbonitrile
CAS1465736-03-1
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1)(C)C#N)C
InChIInChI=1S/C10H17N/c1-9(2)4-6-10(3,8-11)7-5-9/h4-7H2,1-3H3
InChIKeyQRCQBVOXWMOELZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,4-Trimethylcyclohexane-1-carbonitrile (CAS 1465736-03-1): A Sterically Hindered Cycloaliphatic Nitrile Building Block


1,4,4-trimethylcyclohexane-1-carbonitrile (CAS 1465736-03-1) is a saturated cycloaliphatic nitrile with the molecular formula C10H17N and a molecular weight of 151.25 g/mol [1]. It is characterized by a quaternary carbon at position 1 bearing both the nitrile and a methyl group, along with a gem-dimethyl group at the 4-position, creating a distinct steric and electronic environment around the reactive nitrile [1]. This compound is listed in 35 patent documents, indicating its role as a specialized intermediate in pharmaceutical and agrochemical research [2]. Its primary differentiation from simpler cyclohexane carbonitriles lies in this unique substitution pattern, which directly influences its lipophilicity and the steric accessibility of the nitrile group for downstream synthetic transformations.

The Peril of Substituting 1,4,4-Trimethylcyclohexane-1-carbonitrile Based on Functional Group Similarity Alone


While cyclohexane carbonitriles as a class share the nitrile functional group, their physicochemical properties and reactivity are heavily modulated by the number and position of alkyl substituents [1]. Substituting 1,4,4-trimethylcyclohexane-1-carbonitrile with a simpler analog like 1-methylcyclohexane-1-carbonitrile or a positional isomer like 3,3,5-trimethylcyclohexane-1-carbonitrile introduces significant changes in lipophilicity (ΔXLogP3 up to 0.7) and steric shielding of the nitrile carbon [2][3]. These differences can alter reaction kinetics in nucleophilic additions, affect the compound's phase-transfer behavior in biphasic systems, and change its hazard profile, ultimately leading to failed syntheses or non-compliant safety documentation if an uninformed substitution is made [4]. The following quantitative evidence details the specific dimensions where this compound diverges from its closest comparators.

Head-to-Head Physicochemical and Safety Differentiation of 1,4,4-Trimethylcyclohexane-1-carbonitrile


Lipophilicity Modulation: A 0.7 LogP Increase Over the Non-methylated Analog

1,4,4-trimethylcyclohexane-1-carbonitrile demonstrates a computed XLogP3-AA value of 3.1, which is significantly higher than that of 1-methylcyclohexane-1-carbonitrile (XLogP3-AA = 2.4) [1][2]. This 0.7 log unit increase indicates a markedly higher lipophilicity for the target compound, attributable to its three methyl substituents. This quantitative difference is critical for applications where membrane permeability or organic phase partitioning is a key determinant of performance.

Lipophilicity XLogP3 ADME-Tox Prediction Phase-Transfer Chemistry

Positional Isomerism: Differential Lipophilicity with an Identical Molecular Formula

Despite sharing the same molecular formula (C10H17N) and molecular weight (151.25 g/mol), the target compound (1,4,4-substitution) and its positional isomer 3,3,5-trimethylcyclohexane-1-carbonitrile exhibit different computed lipophilicities [1][2]. The target compound's XLogP3-AA of 3.1 is 0.1 log units higher than the isomer's value of 3.0. This confirms that the spatial arrangement of the methyl groups, not just their count, fine-tunes the molecular property profile, providing a basis for isomer selection in structure-activity relationship (SAR) studies.

Regioisomer Differentiation Structure-Property Relationship Computational Chemistry

Quantified Hazard Profile: A Standardized Baseline for Safe Procurement and Handling

The safety profile of 1,4,4-trimethylcyclohexane-1-carbonitrile has been formally classified by a notifier to the ECHA C&L Inventory. The compound is classified as Acute Toxicity Category 4 via oral, dermal, and inhalation routes, along with Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity - Single Exposure Category 3 (respiratory tract irritation) [1]. This comprehensive, multi-endpoint hazard dataset provides a concrete basis for risk assessment during procurement and use, contrasting with less-characterized analogs where such safety data may be entirely absent or incomplete, leading to potential regulatory non-compliance.

Chemical Safety GHS Classification Acute Toxicity Procurement Compliance

Steric Hindrance at the Nitrile: Gem-Dimethyl Substitution Creates a Distinct Reaction Environment

The 1,4,4-substitution pattern creates a unique steric pocket around the nitrile-bearing quaternary carbon. The gem-dimethyl group at the 4-position distinguishes it from both the mono-methyl analog (1-methylcyclohexane-1-carbonitrile) and the 3,3,5-isomer, where the methyl groups are further from the reactive center [1][2][3]. While direct kinetic data are not available in the current literature, this structural difference is a well-established principle; the increased steric bulk adjacent to the reactive center is known to slow nucleophilic attack at the nitrile carbon compared to less substituted analogs, offering potential for chemoselectivity in complex molecule synthesis.

Steric Hindrance Nucleophilic Addition Synthetic Accessibility Quaternary Center

Strategic Application Scenarios for 1,4,4-Trimethylcyclohexane-1-carbonitrile Based on Validated Differentiation


Synthesis of Lipophilic Pharmaceutical Intermediates Requiring High Organic-Phase Partitioning

The quantitatively higher XLogP3 of 3.1 (vs. 2.4 for less methylated analogs) makes this compound a superior choice as a starting material or intermediate when the target molecule must reside in an organic phase during a biphasic reaction or demonstrate enhanced membrane permeability [1]. Researchers can leverage this 0.7 log unit difference to optimize extraction efficiency and predict downstream ADME properties more favorably than with simpler cyclohexane carbonitriles.

Structure-Activity Relationship (SAR) Studies Differentiating Regioisomeric Effects

The measurable lipophilicity difference (ΔXLogP3 = 0.1) between the target 1,4,4-isomer and the 3,3,5-isomer, despite identical molecular weight, provides a quantitative handle for probing the impact of methyl group positioning on biological target engagement [1]. Procuring this specific isomer is mandatory for generating a valid data point in an SAR series focused on steric and electronic modulation, where an incorrect isomer would confound the results.

Laboratory-Scale Process Development with a Defined Safety Envelope

The full GHS hazard classification (H302, H312, H315, H319, H332, H335) offers a clear, pre-established risk profile for safety assessment [1]. This is critically important for process chemists who require a known starting point for safety evaluations. Selecting this compound over an uncharacterized analog streamlines the approval process for experimental protocols and ensures appropriate control measures are in place from day one.

Investigating Sterically-Controlled Nucleophilic Addition to Nitriles

The unique 1,4,4-substitution pattern places substantial steric bulk near the nitrile group, a feature qualitatively distinct from both its mono-methyl and 3,3,5-isomer comparators [1]. This makes the compound a valuable model substrate for studying the kinetics and chemoselectivity of nucleophilic additions to a sterically encumbered nitrile. This has direct relevance to designing selective transformations in total synthesis routes.

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